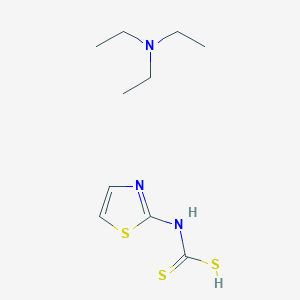
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is a compound that combines the properties of N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid. 1,3-thiazol-2-ylcarbamodithioic acid is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The preparation of 1,3-thiazol-2-ylcarbamodithioic acid involves the reaction of thiazole with carbon disulfide and an amine under basic conditions .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the continuous alkylation process, where ammonia and ethanol are reacted in the presence of a catalyst. The process is optimized for high yield and purity . The production of 1,3-thiazol-2-ylcarbamodithioic acid on an industrial scale involves similar reaction conditions but is carried out in large reactors to accommodate the scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
1,3-thiazol-2-ylcarbamodithioic acid undergoes:
Substitution: It can react with electrophiles to form substituted thiazole derivatives.
Addition: It can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethylacetamide.
Reduction: Diethylamine.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . It can also interact with cellular receptors to modulate signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: Similar in structure but lacks the thiazole ring.
Triethylamine: Similar in structure but does not contain the carbamodithioic acid moiety.
Thiazole derivatives: Compounds like benzothiazole and thiadiazole share the thiazole ring structure.
Uniqueness
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is unique due to its combination of the N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
50716-28-4 |
|---|---|
Molekularformel |
C10H19N3S3 |
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H15N.C4H4N2S3/c1-4-7(5-2)6-3;7-4(8)6-3-5-1-2-9-3/h4-6H2,1-3H3;1-2H,(H2,5,6,7,8) |
InChI-Schlüssel |
BAUDWVIJAFXHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CSC(=N1)NC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


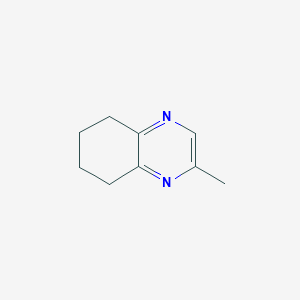
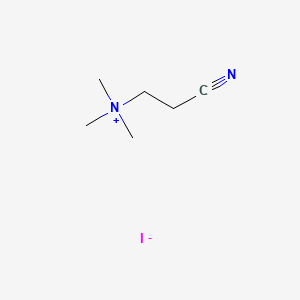


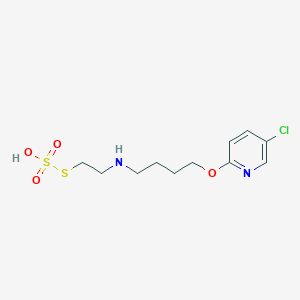
![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)

![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
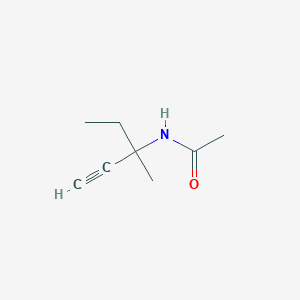
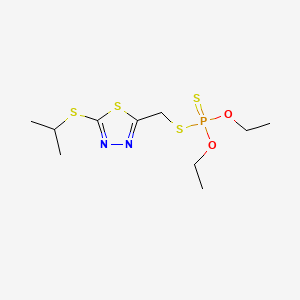
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
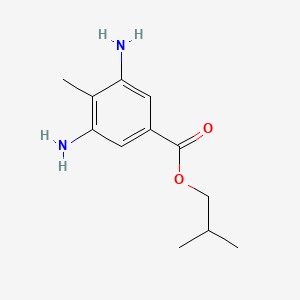
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
